C14 vs. C18 Anchor: mRNA Transfection Comparison
In a systematic head-to-head study, DMG-PEG2000 (C14 anchor) LNPs demonstrated consistently higher in vitro mRNA transfection efficacy than DSG-PEG2000 (C18 anchor) LNPs across all three ionizable lipids tested (ALC-0315, DLin-MC3, SM-102). This in vitro superiority was recapitulated in vivo across intramuscular, subcutaneous, and intravenous administration routes in mice [1]. The mechanistic basis is the faster dissociation of the shorter C14 anchor from the LNP surface in serum, which facilitates endosomal escape and cytoplasmic mRNA release—a property compromised by the more stably anchored C18 PEG-lipids .
| Evidence Dimension | mRNA transfection efficacy (in vitro luciferase expression and in vivo bioluminescence imaging) |
|---|---|
| Target Compound Data | DMG-PEG2000 LNPs: consistently higher luciferase expression across SM-102, ALC-0315, and DLin-MC3 ionizable lipids at 1.5 mol% PEG-lipid content |
| Comparator Or Baseline | DSG-PEG2000 LNPs: lower luciferase expression across all matched formulations at 1.5 mol% PEG-lipid content |
| Quantified Difference | DMG-PEG LNPs outperformed DSG-PEG LNPs across all three ionisable lipids and all three routes of administration (IM, SC, IV), with in vivo bioluminescence intensity consistently peaking at 6 h post-administration for DMG-PEG formulations |
| Conditions | HeLa cells (in vitro); BALB/c mice (in vivo); Fluc-mRNA payload; LNP composition: ionizable lipid/cholesterol/DSPC/PEG-lipid at 50:38.5:10:1.5 mol%; N:P ratio 6:1; microfluidic mixing |
Why This Matters
This systematic, multi-ionizable-lipid comparison demonstrates that the C14 DMG anchor is a mechanistically superior PEG-lipid design for mRNA delivery, independent of the ionizable lipid partner—making PEG(2000)-C-DMG the lower-risk choice for LNP formulation development.
- [1] Borah A, Giacobbo V, Binici B, Baillie R, Perrie Y. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. European Journal of Pharmaceutics and Biopharmaceutics, 2025, 212: 114726. View Source
